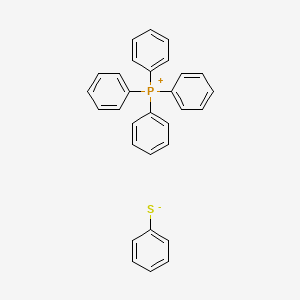
Tetraphenylphosphanium benzenethiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraphenylphosphanium benzenethiolate is a chemical compound that consists of a tetraphenylphosphanium cation and a benzenethiolate anion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetraphenylphosphanium benzenethiolate typically involves the reaction of tetraphenylphosphanium chloride with sodium benzenethiolate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Tetraphenylphosphanium benzenethiolate undergoes various chemical reactions, including:
Oxidation: The benzenethiolate anion can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The benzenethiolate anion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Typical conditions involve the use of alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Alkyl or acyl derivatives of benzenethiolate.
Scientific Research Applications
Tetraphenylphosphanium benzenethiolate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tetraphenylphosphanium benzenethiolate involves its interaction with molecular targets through its benzenethiolate anion. The anion can form covalent bonds with electrophilic centers in target molecules, leading to various biochemical and chemical effects. The tetraphenylphosphanium cation enhances the solubility and stability of the compound in organic solvents .
Comparison with Similar Compounds
- Tetraphenylphosphanium chloride
- Tetraphenylphosphanium bromide
- Tetraphenylarsonium chloride
Comparison: Tetraphenylphosphanium benzenethiolate is unique due to the presence of the benzenethiolate anion, which imparts distinct reactivity and properties compared to other tetraphenylphosphanium salts. The benzenethiolate anion allows for specific interactions and reactions that are not possible with other anions, making it valuable in specialized applications .
Properties
CAS No. |
65837-66-3 |
|---|---|
Molecular Formula |
C30H25PS |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
benzenethiolate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C6H6S/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;7-6-4-2-1-3-5-6/h1-20H;1-5,7H/q+1;/p-1 |
InChI Key |
KFUAGGDOAXXVMI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



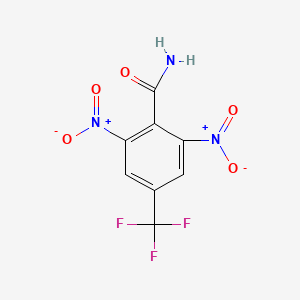
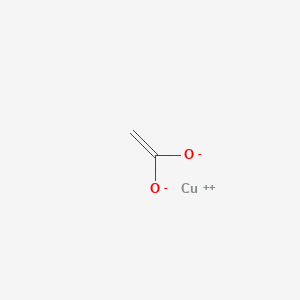

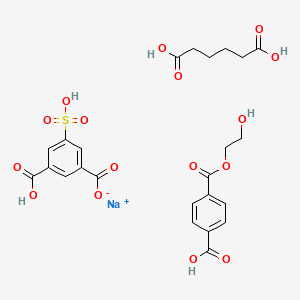


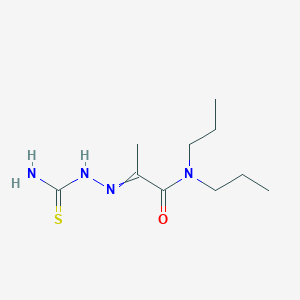
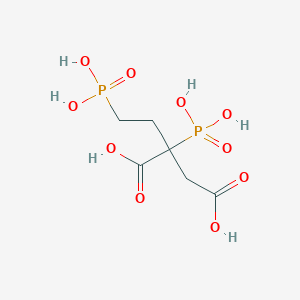
![[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate](/img/structure/B14487541.png)

![N-[(4-Nitrophenyl)methyl]piperidine-4-carboxamide](/img/structure/B14487554.png)
![N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride](/img/structure/B14487562.png)
![O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate](/img/structure/B14487572.png)
